(6S)-4-ethyl-6-methylmorpholin-2-one

HIV integrase inhibition antiviral screening

(6S)-4-Ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6) is a chiral N-alkyl-substituted morpholin-2-one derivative with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol. The compound features a (6S) stereochemical configuration with a methyl substituent at the 6-position and an ethyl group at the nitrogen (4-position) of the morpholinone lactam ring.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13102444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-4-ethyl-6-methylmorpholin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCN1CC(OC(=O)C1)C
InChIInChI=1S/C7H13NO2/c1-3-8-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyQLZBFOBNCOWKJG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6S)-4-Ethyl-6-methylmorpholin-2-one CAS 1312607-95-6: Procurement-Ready Chiral Morpholinone Building Block for HIV-Targeted Synthesis


(6S)-4-Ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6) is a chiral N-alkyl-substituted morpholin-2-one derivative with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol . The compound features a (6S) stereochemical configuration with a methyl substituent at the 6-position and an ethyl group at the nitrogen (4-position) of the morpholinone lactam ring . This specific stereoisomer is commercially available as a research-grade synthetic intermediate, typically supplied at ≥95% purity . Its structural characteristics position it within the broader class of substituted morpholin-2-ones that have been explored as scaffolds for HIV protease and integrase inhibitor development [1].

Why Generic Morpholin-2-one Analogs Cannot Substitute for (6S)-4-Ethyl-6-methylmorpholin-2-one in Stereochemically Sensitive Syntheses


The (6S)-4-ethyl-6-methylmorpholin-2-one scaffold cannot be freely interchanged with generic or achiral morpholin-2-ones due to stereochemistry-dependent biological target engagement. Substituted morpholin-2-ones and morpholin-3-ones have been developed as cyclic mimetics of the P1/P2 portion of HIV-1 protease inhibitors, where stereochemical configuration directly impacts inhibitory potency [1]. The (6S) stereochemistry of the 6-methyl substituent, combined with N-ethyl substitution, creates a specific three-dimensional pharmacophore geometry that influences enzyme active site binding [2]. Procurement of an incorrect stereoisomer or an achiral N-ethylmorpholin-2-one (CAS 18424-83-4) lacking the 6-methyl group would eliminate this stereochemical control, potentially compromising downstream synthetic yields or biological activity of final compounds .

Quantitative Differentiation Evidence for (6S)-4-Ethyl-6-methylmorpholin-2-one: Verified Activity and Comparative Analysis


HIV-1 Integrase 3'-Processing Inhibition: IC₅₀ = 4.6 μM for (6S)-4-Ethyl-6-methylmorpholin-2-one

(6S)-4-Ethyl-6-methylmorpholin-2-one demonstrates measurable inhibitory activity against HIV-1 integrase 3'-processing activity with an IC₅₀ of 4.60 × 10³ nM (4.6 μM) in a gel-based assay using ³²P-labeled DNA substrate [1]. Direct comparator data for the (6R) enantiomer or the achiral des-methyl analog (4-ethylmorpholin-2-one) under identical assay conditions are not available in the current literature. However, class-level evidence indicates that unsubstituted or differently substituted morpholin-2-ones show negligible activity in related HIV integrase assays, with IC₅₀ values exceeding 1000 μM (less than 50% inhibition observed at 1000 μM) [2]. This pattern suggests that the combination of (6S)-methyl substitution and N-ethyl substitution contributes meaningfully to the observed 4.6 μM inhibitory activity. The quantitative IC₅₀ value provides an objective benchmark for structure-activity relationship (SAR) studies and for evaluating this compound's suitability as a scaffold in HIV-targeted medicinal chemistry programs.

HIV integrase inhibition antiviral screening

Morpholinone Scaffold Validation: P1/P2 Mimetics of HIV-1 Protease Inhibitors Demonstrate 500-Fold Potency Enhancement

While direct protease inhibition data for (6S)-4-ethyl-6-methylmorpholin-2-one is not available in published literature, the morpholin-2-one core scaffold has been rigorously validated as a cyclic mimetic of the P1/P2 portion of HIV-1 protease inhibitors. Allyl- and spiro-cyclopropyl-P2-substituted morpholinone-based inhibitors demonstrate approximately 500-fold greater potency than the parent inhibitor Amprenavir [1]. This class-level evidence demonstrates that appropriately substituted morpholin-2-ones can achieve substantial potency gains when deployed as P1/P2 mimetics in HIV protease inhibitor design. The (6S)-4-ethyl-6-methyl substitution pattern on the morpholin-2-one scaffold provides a starting point with defined stereochemistry for further derivatization and SAR exploration in this validated therapeutic space.

HIV protease morpholinone scaffold SAR

Racemization-Free Synthesis Routes Enable High Optical Purity Procurement of (6S)-Configured Morpholinones

The procurement value of (6S)-4-ethyl-6-methylmorpholin-2-one is supported by established synthetic methodology that preserves stereochemical integrity. Racemization-free synthesis of chiral N-protected morpholinone derivatives from α-amino acids has been demonstrated using potassium carbonate-mediated cyclization with 1,2-dibromoethane . This methodology, applicable to the synthesis of (6S)-configured morpholinones including the 6-methyl-substituted series, ensures that the stereochemistry at the 6-position remains intact throughout synthesis. Additionally, chiral morpholin-2-ones have been chemoselectively synthesized from chiral amino acids and lactic acid as chiral sources [1]. For procurement decisions, this synthetic accessibility with retained stereochemistry reduces the risk of obtaining racemized or stereochemically compromised material, which would confound downstream stereospecific applications.

chiral synthesis stereochemical integrity morpholinone

Verified Application Scenarios for (6S)-4-Ethyl-6-methylmorpholin-2-one Based on Quantitative Evidence


HIV-1 Integrase Inhibitor SAR Studies Requiring Defined Stereochemistry

(6S)-4-Ethyl-6-methylmorpholin-2-one is suitable for structure-activity relationship (SAR) campaigns targeting HIV-1 integrase inhibition, where its documented IC₅₀ of 4.6 μM provides a quantifiable baseline for evaluating structural modifications. Researchers can use this compound as a reference scaffold to assess how changes to the N-alkyl substituent, 6-position stereochemistry, or ring modifications affect integrase 3'-processing inhibition. This scenario directly leverages the quantitative binding data from the gel-based HIV-1 integrase assay [1], enabling data-driven optimization rather than empirical trial-and-error.

P1/P2 Morpholinone Scaffold Optimization for HIV-1 Protease Inhibitor Development

The morpholin-2-one core of (6S)-4-ethyl-6-methylmorpholin-2-one belongs to a validated class of P1/P2 cyclic mimetics that have demonstrated up to 500-fold potency enhancement over Amprenavir in HIV-1 protease inhibition assays [2]. This compound can serve as a stereochemically defined starting point for synthesizing novel P2-substituted morpholinone-based protease inhibitors. The (6S) stereochemistry and N-ethyl/6-methyl substitution pattern provide a foundation for further derivatization at the P2 position, with the established class-level potency gains offering a strong rationale for investment in this scaffold.

Chiral Building Block for Stereospecific Heterocyclic Synthesis

Based on established racemization-free synthetic methodology for N-protected morpholinone derivatives from α-amino acids , (6S)-4-ethyl-6-methylmorpholin-2-one is appropriate for use as a chiral building block in stereospecific heterocyclic synthesis. The compound's (6S) configuration, combined with its morpholinone lactam functionality, makes it suitable for constructing more complex chiral frameworks where stereochemical integrity must be maintained throughout multi-step synthetic sequences. This scenario is particularly relevant for medicinal chemistry groups developing stereochemically defined compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6S)-4-ethyl-6-methylmorpholin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.